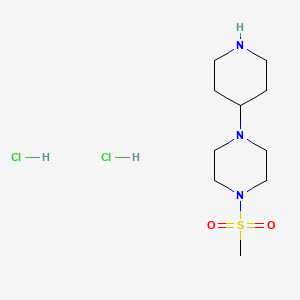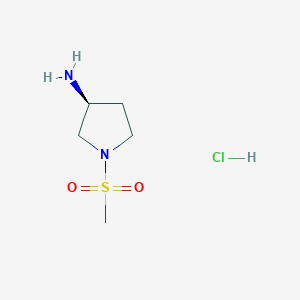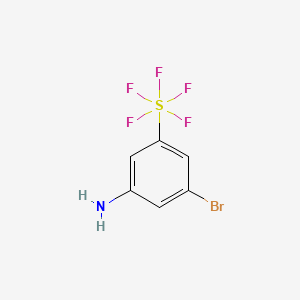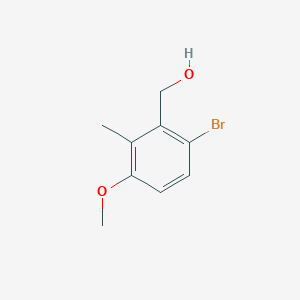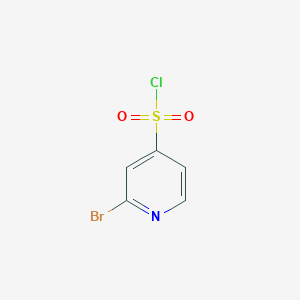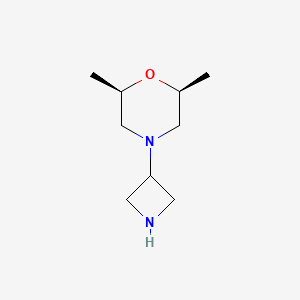![molecular formula C5H10ClN B1374324 2-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 841302-37-2](/img/structure/B1374324.png)
2-Azabicyclo[3.1.0]hexane hydrochloride
Übersicht
Beschreibung
2-Azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the CAS Number: 841302-37-2 . It has a molecular weight of 119.59 and its molecular formula is C5H10ClN . It is a solid substance at room temperature .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step in this synthesis was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is crucial for the formation of the bicyclic structure of the compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 119.59 and its molecular formula is C5H10ClN . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : 2-Azabicyclo[3.1.0]hexane hydrochloride is synthesized through methods like intramolecular displacement involving tert-butylsulfinamide to forge the bicyclic ring system (Liao et al., 2016). Additionally, a novel three-component reaction has been developed for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting a simple and eco-friendly approach (Ghorbani et al., 2016).
Key Moiety in Natural Products : The 1-azabicyclo[3.1.0]hexane ring is a crucial moiety in natural products like ficellomycin, which exhibits biological activities against bacteria, fungi, and tumors (Kurosawa et al., 2020).
Pharmaceutical Research
Analgesic Agents : 1-Aryl-3-azabicyclo[3.1.0]hexanes have been investigated as nonnarcotic analgesic agents, with compounds like bicifadine showing potential for clinical use (Epstein et al., 1981).
Neuronal Nicotinic Acetylcholine Receptor Antagonist : Compounds like SUVN-911, derived from this compound, have been identified as potent neuronal nicotinic acetylcholine α4β2 receptor antagonists with potential therapeutic utility in treating depression (Nirogi et al., 2020).
Advanced Chemical Synthesis
- Building Blocks for Carbapenem Nuclei : 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives have been explored as new building blocks for carbapenem nuclei, showcasing their importance in advanced chemical synthesis (Katagiri et al., 1986).
Wirkmechanismus
Target of Action
The primary target of 2-Azabicyclo[31A related compound, ropanicant (suvn-911), which also comprises an azabicyclo[310]hexane moiety, is known to act as an antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of nicotinic acetylcholine receptor, implicated in various neurological disorders, including depression .
Mode of Action
The exact mode of action of 2-Azabicyclo[31If it shares a similar mechanism with ropanicant, it may act by blocking the α4β2 nachr, thereby modulating the release of various neurotransmitters .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[31Antagonism of the α4β2 nachr can affect numerous downstream pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Result of Action
The specific molecular and cellular effects of 2-Azabicyclo[31If it acts similarly to ropanicant, it may have antidepressant-like effects, potentially through modulation of serotonin levels and brain-derived neurotrophic factor (bdnf) activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Azabicyclo[3.1.0]hexane hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities . This compound interacts with enzymes such as ketohexokinase (KHK) and muscarinic receptors, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to act as a potent μ-opioid receptor antagonist, affecting pain signaling pathways . Additionally, its interaction with muscarinic receptors can alter neurotransmitter release and signal transduction, impacting cellular communication and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and receptors, leading to conformational changes that either inhibit or activate their functions . For example, its interaction with the ketohexokinase enzyme results in the inhibition of fructose metabolism, which has implications for conditions like non-alcoholic fatty liver disease . Additionally, its binding to muscarinic receptors can modulate neurotransmitter release and signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Its inhibition of ketohexokinase affects fructose metabolism, leading to changes in metabolic pathways related to energy production and storage . Additionally, its interaction with muscarinic receptors can impact neurotransmitter metabolism and signal transduction pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways .
Eigenschaften
IUPAC Name |
2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKIWNRVZPBLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841302-37-2 | |
| Record name | 2-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SUVN-911 interact with its target and what are the downstream effects?
A: SUVN-911 acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine α4β2 receptor [, ]. By binding to this receptor, it prevents the binding of acetylcholine, a neurotransmitter. This antagonism of α4β2 receptors is believed to play a role in its antidepressant effects.
Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) profile of SUVN-911?
A: Studies in rats have shown that SUVN-911 is orally bioavailable and demonstrates good brain penetration []. Additionally, it exhibits dose-dependent receptor occupancy in the brain, further supporting its potential as a therapeutic agent for depression []. Further research, including human clinical trials, will provide a more comprehensive understanding of SUVN-911's PK/PD profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



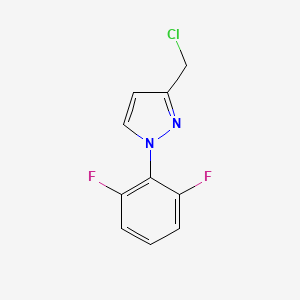
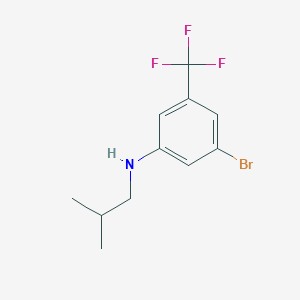
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
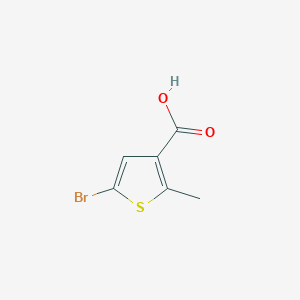
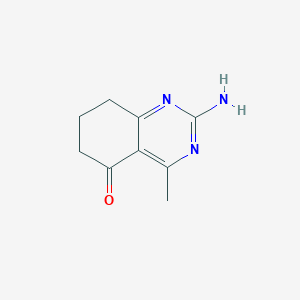
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
